4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2034264-80-5
VCID: VC4972795
InChI: InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2
SMILES: C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.52

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole

CAS No.: 2034264-80-5

Cat. No.: VC4972795

Molecular Formula: C22H24N4O2S

Molecular Weight: 408.52

* For research use only. Not for human or veterinary use.

4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole - 2034264-80-5

Specification

CAS No. 2034264-80-5
Molecular Formula C22H24N4O2S
Molecular Weight 408.52
IUPAC Name 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]triazole
Standard InChI InChI=1S/C22H24N4O2S/c27-29(28,21-11-10-17-6-4-5-9-19(17)14-21)25-13-12-20(15-25)26-16-22(23-24-26)18-7-2-1-3-8-18/h1-3,7-8,10-11,14,16,20H,4-6,9,12-13,15H2
Standard InChI Key XDKGWJCWCATXBZ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5

Introduction

4-Phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound belonging to the class of triazoles. Triazoles are five-membered heterocycles containing three nitrogen atoms, known for their diverse chemical and biological properties. This compound is structurally characterized by the presence of a triazole ring connected to a phenyl group and a pyrrolidine unit substituted with a sulfonyl group attached to a tetrahydronaphthalene backbone. Its unique structure makes it a candidate for research in medicinal chemistry due to potential therapeutic applications.

Synthesis

The synthesis of 4-phenyl-1-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multistep organic reactions. Key steps include:

  • Formation of the Triazole Core: The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes.

  • Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using sulfonating agents.

  • Pyrrolidine Functionalization: The pyrrolidine unit is modified to incorporate the tetrahydronaphthalene moiety.

Reaction conditions such as temperature, solvent choice (e.g., ethanol or DMF), and catalysts significantly influence the yield and purity of the final product.

Biological Potential

This compound's structural features suggest potential applications in medicinal chemistry:

  • Antimicrobial Activity: Triazoles are well-known for their antifungal properties due to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.

  • Anti-inflammatory Effects: The sulfonyl group may enhance interactions with enzymes involved in inflammatory pathways.

  • Drug Target Interactions: The tetrahydronaphthalene backbone may facilitate hydrophobic binding with receptor sites.

Further studies are required to elucidate specific mechanisms of action and therapeutic targets.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

TechniquePurpose
NMR (1H and 13C)Structural confirmation of functional groups
IR SpectroscopyIdentification of characteristic bonds (e.g., S=O)
Mass SpectrometryMolecular weight determination

These methods provide insights into molecular conformation and purity levels.

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